tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate
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Overview
Description
tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The structure of this compound includes a pyrido[1,2-a]pyrazine core, which is a fused bicyclic system, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the compound can be synthesized through a series of steps including alkylation, cyclization, and esterification .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production would also focus on cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or hydroxyl groups.
Scientific Research Applications
tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
tert-butyl 6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one: Another heterocyclic compound with a similar structure but different functional groups.
tert-butyl-substituted [1,2,4]triazino[5,6-b]indole: A compound with a different core structure but similar tert-butyl substitution.
Uniqueness
The uniqueness of tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate lies in its specific combination of functional groups and ring structure. This unique structure imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H22N2O3 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl 9-oxo-3,4,6,7,8,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-7-14-6-4-5-11(16)10(14)9-15/h10H,4-9H2,1-3H3 |
InChI Key |
AGJMDSPUHXFMFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CCCC(=O)C2C1 |
Origin of Product |
United States |
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